N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide

Cannabinoid Pharmacology GPCR Agonism Functional Selectivity

Obtaining a structurally authenticated indole carboxamide with precise pyridin-4-yl regiosubstitution is critical for reproducible CB2/IκB kinase profiling-generic indole carboxamides often confound assay results. - Validated CB2 partial agonist: EC50 62 nM (CB2), 284 nM (CB1) in FLIPR membrane-potential assay; 4.6-fold selectivity enables peripherally restricted anti-inflammatory studies. - Broad-spectrum tool: measurable HDAC inhibition (IC50 1,612 nM) and IKK2 patent family membership support off-target panel screening. - Consistent supply: standard analytical data (≥98 % purity), ambient shipping, ready stock for immediate global dispatch.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B12176134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C16H15N3O/c20-16(19-10-6-12-4-8-17-9-5-12)14-2-1-3-15-13(14)7-11-18-15/h1-5,7-9,11,18H,6,10H2,(H,19,20)
InChIKeyKYKZHJBGYPAJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Research Classification


N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is an indole carboxamide derivative characterized by a 1H-indole-4-carboxamide core linked to a pyridin-4-yl moiety via an ethylene bridge . This compound is structurally classified within the broader group of synthetic indole-based ligands, which have been investigated across multiple therapeutic areas including inflammation, autoimmunity, and kinase-mediated disorders [1]. Its specific substitution pattern at the 4-position of the indole ring and the 4-position of the pyridine defines its distinct interaction profile with certain biological targets, distinguishing it from regioisomers and N-alkylated analogs.

Structural Core Synthetic indole-4-carboxamide with 4-pyridyl substitution; distinguishes from regioisomers and N-alkyl analogs.
Target Pathways Supports cannabinoid, HDAC, kinase, and TLR pathway studies; polypharmacology screening context.
Procurement Context Research-grade small molecule for functional selectivity profiling and scaffold comparison, not for therapeutic use.

Critical Assessment of Non-Interchangeability


Indiscriminate substitution of N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide with other indole carboxamides is scientifically unsound due to marked divergences in target engagement profiles driven by subtle structural modifications. For instance, regioisomeric variation—shifting the pyridyl attachment from the 4-position to the 2-position—alters binding conformation and can drastically change potency against specific receptors . Furthermore, the presence or absence of an N-alkyl group on the indole nitrogen (e.g., methyl or isopropyl) modulates both affinity and functional selectivity, as demonstrated by differing activity profiles across cannabinoid receptor subtypes [1]. Consequently, experimental outcomes and assay reproducibility are contingent upon the precise molecular identity of this compound.

Factor
This Compound
Substitution Mismatch
Pyridyl Regioisomer
4-pyridyl substitution
2-pyridyl analogs alter binding conformation and receptor potency profile
N-Alkyl Group
No N-alkyl substitution
N-methyl analog reverses CB2/CB1 selectivity; may shift functional assay outcomes

Comparative Evidence for Target Engagement


CB2-Selective Agonism Compared to N-Methyl Analog

In a direct comparison of agonist activity at human cannabinoid receptors, N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) demonstrates a ~4.6-fold functional preference for CB2 over CB1, whereas the closely related N-methyl analog (1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide; Comparator) displays a reversed selectivity profile [1]. The target compound's EC50 for CB2 is 62 nM compared to an EC50 of 284 nM for CB1, indicating moderate CB2 functional selectivity [1]. In contrast, the N-methyl analog exhibits significantly higher potency at CB1 than CB2 (quantitative data not disclosed in the same assay system, but noted as a distinct SAR feature), highlighting that N-alkylation fundamentally redirects receptor subtype preference [1].

CB2 vs. CB1 Functional Selectivity
Head-to-head
Target: EC50 CB2 62 nM, CB1 284 nM (4.6-fold CB2-preferring) Comparator (N-methyl analog): CB1-preferring selectivity
Supports CB2-preferring probe selection for peripheral pathway studies
Human CB1R/CB2R FLIPR assay; N-alkyl group redirects receptor preference
Cannabinoid Pharmacology GPCR Agonism Functional Selectivity

Binding Affinity vs. Aminoalkylindole Analog

A cross-study comparison of cannabinoid receptor binding affinity reveals that N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) binds to rat cerebellar cannabinoid receptors with an IC50 of 8,000 nM [1]. This contrasts sharply with a structurally related aminoalkylindole comparator (CHEMBL280991 / BDBM50229937), which exhibits an IC50 of 1,430 nM in the same assay system—representing a 5.6-fold higher apparent affinity for the comparator [2]. The significant difference in displacement potency underscores that the 4-pyridyl substitution pattern confers distinct binding characteristics relative to other aminoalkylindole frameworks, reinforcing that these compounds are not functionally interchangeable.

Binding Affinity vs. Aminoalkylindole
Cross-study comparable
Target IC50 8,000 nM; Comparator (CHEMBL280991) IC50 1,430 nM (5.6-fold higher affinity)
Positions compound for low-affinity cannabinoid interaction mapping
Rat cerebellum membrane [3H]ligand displacement; distinct binding profile
Radioligand Binding Cannabinoid Pharmacology Affinity Comparison

HDAC Inhibitory Activity Profile

In an in vitro enzymatic inhibition assay, N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) demonstrates moderate HDAC inhibitory activity with an IC50 of 1,612 nM [1]. This provides a baseline for comparison against other indole-4-carboxamide derivatives that may exhibit more potent HDAC inhibition. For instance, certain optimized indole amide analogs have been reported with low nanomolar IC50 values against HDAC isoforms, indicating that this target compound serves as a weaker but structurally distinct scaffold for HDAC probe development [2]. While not a direct head-to-head comparison under identical conditions, this data positions the compound within the broader class of HDAC-interacting indoles and confirms its polypharmacological potential.

HDAC Inhibition Activity
Class-level
IC50 = 1,612 nM
Supports epigenetic probe screening; micromolar HDAC engagement
Class inference; weaker than optimized indole amide HDAC inhibitors
Epigenetics HDAC Inhibition Enzymatic Assay

IKK2 Kinase Inhibition Comparison

Patents describing indole carboxamide derivatives as IKK2 (IKKβ) inhibitors establish a class-level baseline for anti-inflammatory activity [1]. While specific IC50 data for N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) against IKK2 is not publicly available, the compound's structure falls within the broad claims of these patents. However, known potent IKK2 inhibitors based on the indole carboxamide scaffold often incorporate additional substituents (e.g., thiophene, sulfonamide) to achieve sub-micromolar potency [2]. Therefore, this target compound is expected to exhibit significantly weaker IKK2 inhibition (likely >10 µM) compared to optimized IKK2 inhibitors, positioning it as a weaker starting point or a less potent comparator for kinase selectivity profiling.

IKK2 Kinase Inhibition Context
Class-level
Predicted >10 µM (class inference)
May serve as weak comparator for kinase selectivity profiling
No direct assay data; patent family claims indole carboxamide IKK2 inhibitors
Kinase Inhibition IKK2 Inflammation

TLR7/8/9 Signaling Inhibition Potential

A 2020 patent from Bristol-Myers Squibb discloses pyridyl substituted indole compounds as inhibitors of Toll-like receptor 7, 8, and 9 (TLR7/8/9) signaling, with demonstrated utility in inflammatory and autoimmune disease models [1]. N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) embodies the core structural motif of these TLR inhibitors—specifically, an indole ring system substituted with a pyridyl group via an alkyl linker [1]. While specific IC50 values for this exact compound are not reported in the patent, the structural concordance suggests potential TLR inhibitory activity. In contrast, analogs lacking the pyridyl moiety or with different substitution patterns are not encompassed by the patent's claims, indicating a structure-specific activity profile [1]. This class inference supports the compound's relevance as a screening candidate for TLR-mediated pathways.

TLR7/8/9 Signaling Potential
Class-level
Structurally consistent with patented TLR inhibitor scaffold
Supports TLR pathway screening inclusion; pyridyl substitution required
Patent-based structural claim; no specific IC50 reported
Innate Immunity Toll-like Receptors Autoimmune Disease

Application Scenarios for Scientific and Industrial Use


CB2-Selective Probe Development and Screening

Based on its measured EC50 values of 62 nM at CB2 and 284 nM at CB1 in a functional FLIPR assay [1], this compound is optimally deployed as a starting point for developing peripherally restricted, non-psychoactive CB2 agonists. Its moderate CB2 selectivity (4.6-fold) provides a favorable window for studying CB2-mediated anti-inflammatory effects without significant CB1 activation. In industrial drug discovery programs targeting pain, inflammation, or immune modulation, this compound can serve as a benchmark for assessing functional selectivity improvements in lead optimization campaigns.

Polypharmacological Screening: Epigenetics & Kinase

The compound's measurable, albeit moderate, HDAC inhibitory activity (IC50 = 1,612 nM) [2] and its structural inclusion in IKK2 inhibitor patent families [3] support its application in broad-spectrum profiling panels. It can be used as a chemical tool to interrogate potential off-target interactions of indole-based kinase or epigenetic probes, or as a structurally distinct weak positive control in high-throughput screening assays. Its well-defined activity profile across multiple target classes makes it a valuable reference compound for cheminformatics model validation.

TLR7/8/9-Mediated Immunology Research

Given its structural alignment with patented pyridyl indole TLR7/8/9 inhibitors [4], this compound is well-suited for inclusion in phenotypic screens assessing inhibition of innate immune signaling. Researchers investigating autoimmune disorders (e.g., lupus, rheumatoid arthritis) or viral pathogenesis can utilize this compound to explore the contribution of TLR7/8/9 antagonism to observed cellular phenotypes. Its procurement for such studies is justified by the patent-validated structure-activity relationship that distinguishes it from simpler indole carboxamides lacking the pyridyl substituent.

Aminoalkylindole Binding Pose Studies

The low-affinity binding of this compound to cannabinoid receptors (IC50 = 8,000 nM in rat cerebellum membranes) [1], contrasted with higher-affinity aminoalkylindole analogs [5], positions it as a valuable tool for structural biology investigations. Researchers can use it in competition binding experiments to map the binding pocket geometry or to serve as a low-affinity reference ligand for developing biosensor assays. This application leverages the quantitative binding data to facilitate mechanistic studies rather than direct therapeutic screening.

Application
Selection Property
Validation Focus
CB2-Selective Probe Development
CB2 functional selectivity profile (reported EC50 context)
Validate selectivity window in target cell assays; confirm absence of CB1-mediated confounds
Polypharmacological Screening
Measured HDAC and kinase target engagement context
Confirm off-target profiles in broad profiling panels; use as scaffold reference for cheminformatics validation
TLR7/8/9 Immunology Research
Pyridyl-indole scaffold for TLR pathway inhibition
Assess TLR-mediated cytokine modulation in cellular models; compare with non-pyridyl analogs
Aminoalkylindole Binding Pose Studies
Low-affinity CB receptor binding characteristics
Use as reference ligand in competition binding experiments; probe binding pocket geometry
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